1-(beta-D-Glucopyranosyl)amobarbital

描述

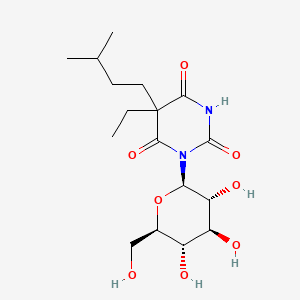

Structure

3D Structure

属性

CAS 编号 |

69093-97-6 |

|---|---|

分子式 |

C17H28N2O8 |

分子量 |

388.4 g/mol |

IUPAC 名称 |

5-ethyl-5-(3-methylbutyl)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H28N2O8/c1-4-17(6-5-8(2)3)14(24)18-16(26)19(15(17)25)13-12(23)11(22)10(21)9(7-20)27-13/h8-13,20-23H,4-7H2,1-3H3,(H,18,24,26)/t9-,10-,11+,12-,13-,17?/m1/s1 |

InChI 键 |

PKKCVZFJXARZCB-PYDJHFNHSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CCC(C)C |

手性 SMILES |

CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCC(C)C |

规范 SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CCC(C)C |

其他CAS编号 |

69093-97-6 |

同义词 |

1-(beta-D-glucopyranosyl)amobarbital |

产品来源 |

United States |

Synthesis and Derivatization of Barbiturate Glucoconjugates

The formation of barbiturate (B1230296) glucoconjugates like 1-(beta-D-Glucopyranosyl)amobarbital involves the initial synthesis of the parent barbiturate, amobarbital, followed by the attachment of a glucopyranosyl group.

Biosynthesis and Metabolic Pathways of 1 Beta D Glucopyranosyl Amobarbital

N-Glucosidation as a Phase II Biotransformation Pathway

The metabolism of amobarbital in the body involves two main phases. 1-(beta-D-Glucopyranosyl)amobarbital is a product of a Phase II biotransformation process known as N-glucosidation. wikipedia.org Phase II reactions, or conjugation reactions, typically involve the attachment of an endogenous molecule to a drug or its Phase I metabolite. fiveable.me This process generally increases the water solubility of the compound, which facilitates its removal from the body. pharmaguideline.com For amobarbital, this pathway represents a direct conjugation of the parent drug.

Formation Mechanism from Amobarbital

The formation of this compound occurs through the direct attachment of a glucose molecule to one of the nitrogen atoms in the pyrimidine ring of the amobarbital structure. wikipedia.orgnih.gov This enzymatic process is categorized as N-glycosylation, where an oligosaccharide is linked to a nitrogen atom. wikipedia.org This conjugation reaction is a key step in the metabolic processing of amobarbital, transforming the parent compound into a more polar metabolite. drugbank.com While the specific enzymes responsible for amobarbital's N-glucosylation are not as extensively characterized as those for other barbiturates like phenobarbital (B1680315), the mechanism is consistent with Phase II conjugation pathways that aim to detoxify and enhance the excretability of xenobiotics. nih.govupol.cz

Conjugation with a Glucose Moiety

The conjugate, this compound, is specifically a glucose conjugate. nih.gov It is formed by the attachment of a β-D-glucopyranosyl moiety to the amobarbital molecule. This should be distinguished from glucuronidation, another common Phase II reaction where glucuronic acid is the conjugating agent. While other drug metabolites, including the hydroxylated metabolites of amobarbital, may undergo glucuronidation, the formation of this particular compound is a result of N-glucosidation. nih.govunl.edu The resulting N-glucoside is significantly more water-soluble than the original amobarbital molecule.

Comparative Analysis with Phase I Metabolites of Amobarbital

Amobarbital undergoes parallel metabolic transformations involving both Phase I and Phase II pathways. The primary Phase I pathway is hydroxylation, which contrasts with the direct conjugation seen in N-glucosidation. wikipedia.org

3'-Hydroxyamobarbital (B75401) Formation via Hydroxylation

The main Phase I metabolite of amobarbital is 3'-hydroxyamobarbital. nih.govnih.gov This metabolite is formed through an oxidation reaction, specifically the hydroxylation of the 3'-carbon on the isoamyl side chain of amobarbital. wikipedia.orgnih.govnih.gov This reaction is a classic example of a Phase I functionalization reaction, which introduces or exposes a polar functional group (in this case, a hydroxyl group) on the parent drug molecule. youtube.com This process is primarily carried out by the cytochrome P450 enzyme system in the liver. youtube.com The resulting 3'-hydroxyamobarbital is a more polar compound than amobarbital itself. annualreviews.org

Relative Proportions of Conjugated and Hydroxylated Metabolites

In humans, both this compound (the N-glucoside) and 3'-hydroxyamobarbital are major metabolites. nih.govnih.gov However, the ratio in which these two metabolites are produced and excreted can vary significantly among individuals. nih.gov A study of 129 subjects found that the ratio of the N-glucoside to 3'-hydroxyamobarbital (N-glu/COH) in urine had a median value of approximately 0.5, with a wide range from 0 to 2.8. nih.gov This indicates substantial individual differences in the preference for either the Phase II conjugation pathway or the Phase I hydroxylation pathway. nih.gov Together, these two metabolites account for a large portion of the administered amobarbital dose, with one study reporting an average of 80% of the dose recovered in the urine as these two compounds. nih.gov

| Parameter | Value |

|---|---|

| Metabolites Measured | This compound (N-glu) and 3'-Hydroxyamobarbital (COH) |

| Median Ratio (N-glu/COH) | ~0.5 |

| Range of Ratio (N-glu/COH) | 0 to 2.8 |

| Average % of Dose Accounted for by Both Metabolites (in 9 subjects) | 80% ± 3% |

| Range of % of Dose Accounted for by Both Metabolites | 66% to 94% |

Metabolic Fate and Excretion Routes

Following their formation, the metabolites of amobarbital are eliminated from the body. Due to the increased water solubility of both this compound and 3'-hydroxyamobarbital, they are readily excreted. The primary route of elimination for these metabolic products is through the urine. drugs.comrxlist.com Studies using radiolabeled amobarbital have confirmed that the vast majority of the drug's metabolites are recovered in the urine, with only a small fraction (around 4-5%) found in the feces. nih.gov It is significant that negligible amounts of amobarbital are excreted unchanged, highlighting the efficiency of its biotransformation into these more excretable forms. nih.govdrugs.comrxlist.com

Enzymology of 1 Beta D Glucopyranosyl Amobarbital Formation

Identification and Characterization of Involved Enzymes

The formation of 1-(beta-D-Glucopyranosyl)amobarbital is a direct conjugation of the parent drug, representing a phase II metabolic reaction. nih.govmdpi.com The primary enzymes implicated in this biotransformation belong to the UDP-glucuronosyltransferase (UGT) superfamily. mdpi.comnih.gov

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar to a substrate, thereby increasing the substrate's water solubility and facilitating its excretion. nih.gov This process is broadly known as glucuronidation. nih.gov While typically associated with the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA), the formation of this compound involves a distinct but related process known as N-glucosidation. nih.govmdpi.com

In the case of amobarbital, the reaction involves the covalent linkage of a glucose moiety, not glucuronic acid, to a nitrogen atom on the barbiturate (B1230296) ring structure. nih.gov Studies have shown that the necessary cofactor for this specific reaction is Uridine Diphosphate Glucose (UDP-glucose). nih.gov This N-glucosidation pathway is a notable metabolic route for certain barbiturates in humans. nih.gov The enzymes responsible are located primarily in the liver, specifically within the microsomes, which are vesicles formed from the endoplasmic reticulum. mdpi.comnih.gov While the broad family of UGTs is responsible, the specific isoforms that preferentially catalyze the N-glucosidation of amobarbital are not fully detailed in the literature. However, research on the related barbiturate phenobarbital (B1680315) indicates that UGT1A subfamily members, such as UGT1A6 and UGT1A7, are involved in its metabolism and are expressed in the brain as well as the liver. capes.gov.brnih.gov

The Michaelis-Menten constant, or Km, represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). It is an inverse measure of the affinity between the enzyme and its substrate; a lower Km value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations. The determination of Km is fundamental to understanding how efficiently the responsible UGT isoform binds to amobarbital to initiate the N-glucosidation process.

The maximum reaction rate, or Vmax, is the rate of the reaction when the enzyme is fully saturated with the substrate. It reflects the catalytic capacity of the enzyme—how quickly it can convert the substrate into the product once bound. Vmax is directly proportional to the concentration of the enzyme. For the formation of this compound, Vmax would quantify the maximum rate at which liver microsomes can produce this metabolite.

Table 1: Conceptual Enzyme Kinetic Parameters for Amobarbital N-Glucosidation

| Parameter | Description | Significance for this compound Formation |

|---|---|---|

| Km (Michaelis-Menten Constant) | Substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the UDP-glucosyltransferase for amobarbital. A low Km would suggest efficient binding. |

| Vmax (Maximum Reaction Rate) | The maximum rate of reaction when the enzyme is saturated with substrate. | Represents the maximum capacity of the metabolic pathway to form the N-glucoside metabolite. |

Note: Specific experimental values for Km and Vmax for the N-glucosidation of amobarbital are not available in the cited literature.

Enzyme Kinetic Studies

Factors Influencing Enzyme Activity and Expression

The rate of this compound formation is not static and can be influenced by various factors that alter the expression and activity of the involved UGT enzymes. nih.gov These factors include genetic polymorphisms, age, disease states, and exposure to other drugs or chemicals that can act as inducers or inhibitors.

Enzyme induction is the process of increasing the amount of enzyme protein, leading to a higher metabolic rate. researchgate.net Conversely, enzyme inhibition involves a substance binding to the enzyme and decreasing its activity. researchgate.net

Induction : Barbiturates themselves are well-known inducers of drug-metabolizing enzymes. Phenobarbital, a structurally similar barbiturate, is a classic inducer of several UGT isoforms, including those in the UGT1A family. capes.gov.br Treatment with phenobarbital has been shown to increase the mRNA expression of Ugt1a6 and Ugt1a7 in rat brains, leading to enhanced glucuronidation activity. capes.gov.br This suggests that chronic use of amobarbital could potentially induce its own metabolism via N-glucosidation, although specific studies on amobarbital self-induction are scarce.

Inhibition : The N-glucosidation pathway can be inhibited by other co-administered drugs. For instance, the anticonvulsant drug valproate has been shown to significantly inhibit the N-glucosidation of phenobarbital. In patients taking both phenobarbital and valproate, the urinary excretion of phenobarbital-N-glucoside was substantially lower compared to those not taking valproate. This interaction suggests that valproate, and potentially other drugs, could also inhibit the N-glucosidation of amobarbital, leading to altered clearance and plasma concentrations of the parent drug.

Table 2: Compounds Mentioned in This Article

Substrate Specificity and Structural Factors

The enzymatic formation of this compound is a targeted process governed by the specificities of the involved enzymes, primarily members of the UDP-glucuronosyltransferase (UGT) superfamily. The structural characteristics of the substrate play a pivotal role in determining the rate and extent of this biotransformation.

Research into the N-glucosylation of barbiturates has revealed that this metabolic pathway is highly dependent on the chemical structure of the barbiturate molecule. While N-glucosylation is a recognized metabolic route for several barbiturates, the efficiency of the reaction varies significantly among different compounds, underscoring the stringent substrate requirements of the catalyzing enzymes.

A significant finding in the study of amobarbital metabolism is the strong correlation observed between the N-glucosyltransferase activity of amobarbital and that of the aldose reductase inhibitor AS-3201 in human liver microsomes (r=0.964, P<0.01). nih.gov This high degree of correlation strongly suggests that the UGT2B isoforms are key players in the N-glucosidation of barbiturates, including amobarbital, in humans. nih.gov The study identified multiple UGT isoforms capable of N-glucosylation, including UGT1A1, UGT1A3, UGT1A4, UGT2B4, UGT2B7, and UGT2B15, with the UGT2B subfamily showing a primary contribution to the N-glucosidation of AS-3201. nih.gov

The structural features of the barbiturate ring and its substituents at the C-5 position are critical determinants of substrate suitability for N-glucosylation. Barbiturates are derivatives of barbituric acid, and their pharmacological and metabolic profiles are dictated by the nature of the substituents at the C-5 position. medscape.com For a barbiturate to be active and undergo metabolism, it generally requires two substituents at the C-5 position. auburn.edu

While direct comparative studies on the N-glucosylation rates of a wide array of barbiturates are limited, research on phenobarbital provides valuable insights that can, with caution, be extrapolated to understand the structural factors influencing amobarbital's N-glucosylation. For instance, the N-glucosylation of phenobarbital is a known metabolic pathway in humans. nih.gov

The table below presents kinetic data for the formation of phenobarbital N-glucosides in mouse liver microsomes, illustrating the enzymatic parameters for a related barbiturate. It is important to note that these values are for phenobarbital and may not be directly representative of amobarbital kinetics, but they offer a valuable reference for the N-glucosylation process of barbiturates.

Interactive Data Table: Kinetic Parameters for Phenobarbital N-Glucosylation by Mouse Liver Microsomes

| Diastereomer | Apparent Km (mM) | Apparent Vmax (µmol/min/mg protein x 10-6) |

| (5R)-PBG | 1.55 ± 0.35 | 1.34 ± 0.05 |

| (5S)-PBG | 1.27 ± 0.14 | 0.43 ± 0.01 |

| (5R + 5S)-PBG | 1.47 ± 0.21 | 1.77 ± 0.04 |

This data is for phenobarbital N-glucosylation and is provided as a reference for barbiturate N-glucosylation kinetics.

The differences in the kinetic parameters for the two diastereomers of phenobarbital N-glucoside highlight the stereoselectivity of the involved enzymes. This suggests that the spatial arrangement of the substituents at the C-5 position significantly influences the interaction with the enzyme's active site.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of 1-(beta-D-glucopyranosyl)amobarbital, providing the necessary separation from the parent drug and other metabolites. Both high-performance liquid chromatography and gas chromatography have been utilized, each with specific advantages for the analysis of this polar, non-volatile compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its suitability for polar and thermally unstable compounds. nih.gov It allows for the direct analysis of the glucoside in biological fluids like urine with minimal sample preparation. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of amobarbital and its metabolites. nih.govnih.gov This technique employs a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

In a typical application for analyzing amobarbital glucosides in human urine, samples can be filtered and injected directly onto the HPLC column. nih.gov An isocratic RP-HPLC method using an ultraviolet (UV) detector has been developed to reliably measure amobarbital concentrations in various aqueous and biological media. nih.gov The mobile phase composition is optimized to achieve adequate separation from endogenous components and other metabolites. For instance, a mixture of water and methanol (B129727) can be used as the mobile phase in gradient or isocratic elution to separate compounds of interest. frontiersin.org

Table 1: Example of RP-HPLC System Parameters for Barbiturate (B1230296) Analysis

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna C18 (2) (5 μm, 150 mm × 4.6 mm i.d.) frontiersin.org |

| Mobile Phase | Gradient of Water (A) and Methanol (B) frontiersin.org |

| Flow Rate | 1.0 mL/min frontiersin.org |

| Detection | UV at 240 nm nih.gov |

| Injection Volume | 10 µL frontiersin.org |

Amobarbital possesses a chiral center at the C-5 position of the barbiturate ring, and its glucosidation leads to the formation of two diastereomers: (5R)-amobarbital-N-glucoside and (5S)-amobarbital-N-glucoside. HPLC methods have been specifically developed to separate and quantify these diastereomers. nih.govdrugbank.com

Studies have shown that after administration of amobarbital, the (5S)-amobarbital N-glucoside is the predominant diastereomer found in urine. nih.gov A reverse-phase HPLC method was successful in resolving the two diastereomeric N-glucosides. In one study involving seven subjects, the (5S)-amobarbital N-glucoside was detected in all individuals, whereas the (5R)-amobarbital N-glucoside was found in lower concentrations in only four of the subjects, demonstrating the stereoselectivity of the metabolic pathway. nih.gov A similar selectivity has been observed for the related compound, phenobarbital (B1680315), where one N-glucoside diastereomer is excreted in significantly higher amounts than the other. nih.gov

To enhance the sensitivity and selectivity of detection for amobarbital glucosides, post-column derivatization techniques can be employed. One such method involves post-column pH adjustment. nih.gov After the analytes are separated on the HPLC column, the pH of the eluent is modified before it enters the detector. This pH change can alter the chromophoric properties of the barbiturate ring, leading to a significant increase in UV absorbance at a specific wavelength. A method utilizing post-column pH adjustment followed by UV detection at 240 nm was developed for the quantification of amobarbital N-glucosides and N-glucuronides in human urine. nih.gov This approach improves the signal-to-noise ratio and allows for lower detection limits.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. swgdrug.org While the direct analysis of the highly polar and non-volatile this compound by GC is challenging, the technique is widely used for the parent compound, amobarbital. swgdrug.orgnih.gov

For GC analysis of barbiturates, derivatization is typically required to increase volatility and improve chromatographic performance. nih.gov A common technique is "flash methylation," which occurs in the hot injection port of the gas chromatograph. nih.gov An agent like trimethylanilinium hydroxide (B78521) (TMAH) is mixed with the sample extract; upon injection, it instantaneously methylates the acidic protons on the barbiturate ring, creating less polar and more volatile derivatives suitable for GC separation. nih.gov This approach, often coupled with a mass spectrometer (GC-MS), is a standard method for the identification and quantification of various barbiturates in biological samples. nih.gov While this method is applied to the parent drug, analysis of the glucoside would require a preliminary hydrolysis step to cleave the glucose moiety, followed by derivatization and analysis of the resulting amobarbital.

Table 2: General GC Method Parameters for Amobarbital Analysis

| Parameter | Condition |

|---|---|

| Derivatization | "Flash methylation" with Trimethylanilinium hydroxide (TMAH) nih.gov |

| Column | 5% phenyl/95% methyl silicone swgdrug.org |

| Carrier Gas | Helium swgdrug.org |

| Injector Temperature | 230°C swgdrug.org |

| Detector | Flame Ionization Detector (FID) swgdrug.org or Mass Spectrometer (MS) nih.gov |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is often coupled with a chromatographic separation technique, such as HPLC-MS or GC-MS. frontiersin.orgnih.gov

When coupled with GC, MS provides definitive identification of derivatized barbiturates based on their characteristic mass spectra and retention times. nih.gov For structural confirmation of the intact glucoside, soft ionization techniques used with HPLC, such as electrospray ionization (ESI), are preferred. frontiersin.org ESI-MS can generate a protonated molecular ion [M+H]+ or other adducts of the intact glucoside, allowing for the determination of its molecular weight (388.4 g/mol ). nih.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS). By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is produced. For this compound, a key fragmentation would be the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the amobarbital aglycone (m/z 227.2) and a neutral loss of the glucose moiety (162 Da). Barbiturates themselves are known to undergo extensive α-cleavage in the side chains, which can make interpretation complex but also provides unique patterns for identification. nih.gov Techniques like femtosecond laser ionization mass spectrometry have been explored to achieve soft ionization, yielding a clear molecular ion which can be difficult to obtain with conventional electron ionization. nih.gov

For quantification, selected ion monitoring (SIM) in GC-MS or selected reaction monitoring (SRM) in LC-MS/MS provides excellent sensitivity and selectivity, allowing for the measurement of trace amounts of the metabolite in complex biological matrices. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glucuronide conjugates. When coupled with mass spectrometry (MS), ESI allows for the generation of intact molecular ions from the analyte of interest with minimal fragmentation. In the context of barbiturate analysis, ESI is often operated in negative ion mode, which tends to provide a strong signal for these acidic compounds. oup.com

For this compound, ESI-MS would be expected to produce a prominent ion corresponding to the deprotonated molecule, [M-H]⁻. This is because the glucuronic acid moiety is readily deprotonated. The high sensitivity and specificity of ESI-MS make it a valuable tool for the detection of amobarbital metabolites in biological fluids. oup.comnih.gov The technique is frequently used in conjunction with liquid chromatography (LC) to separate the metabolite from other endogenous components in the sample prior to detection. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used for structural elucidation and confirmation of analytes. In an MS/MS experiment, the precursor ion of interest (e.g., the [M-H]⁻ ion of this compound) is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification.

A key fragmentation pathway for glucuronide conjugates in MS/MS is the neutral loss of the glucuronic acid moiety (C6H8O6, 176.0321 Da). nih.gov For this compound, this would result in a product ion corresponding to the deprotonated amobarbital aglycone. Other fragments may also be observed, providing further structural information. researchgate.netwvu.edu The fragmentation of the glucose moiety itself can also be complex, yielding a variety of smaller ions. nih.gov By analyzing these fragmentation patterns, researchers can confirm the identity of the metabolite and differentiate it from other related compounds.

Orbitrap Mass Spectrometry for High-Resolution Analysis

Orbitrap mass spectrometry is a type of high-resolution mass spectrometry (HRMS) that offers exceptional mass accuracy and resolving power. thermofisher.com This allows for the precise determination of the elemental composition of an analyte, which is invaluable for the identification of unknown metabolites. thermofisher.com In the analysis of this compound, an Orbitrap instrument could be used to obtain a highly accurate mass measurement of the precursor ion, which would help to confirm its elemental formula (C17H28N2O8). nih.gov

The high resolution of the Orbitrap also allows for the separation of ions with very similar mass-to-charge ratios, which can be a challenge for lower-resolution instruments. thermofisher.comthermofisher.com This is particularly useful when analyzing complex biological samples that may contain a multitude of interfering compounds. The data generated by Orbitrap MS can be used for both quantitative and qualitative analysis, making it a versatile tool for metabolomic studies. thermofisher.com

Sample Preparation Strategies for Biological Matrices

The analysis of this compound in biological matrices such as urine and plasma requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. nih.govresearchgate.net The choice of sample preparation technique depends on the specific matrix and the analytical method being used.

Extraction Techniques from Urine and Plasma

Urine and plasma are common biological fluids used for the analysis of drug metabolites. nih.gov However, these matrices are complex and contain a variety of endogenous compounds that can interfere with the analysis. nih.gov Therefore, an extraction step is typically required to isolate the analyte of interest.

For the extraction of polar metabolites like this compound, several techniques can be employed. Solid-phase extraction (SPE) is a widely used method that can provide a clean extract with high recovery. nih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that selectively retains the analyte. The analyte is then eluted with a small volume of solvent. Liquid-liquid extraction (LLE) is another common technique that involves partitioning the analyte between two immiscible liquid phases. bu.edu

Below is a table summarizing common extraction techniques:

| Extraction Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | High selectivity, clean extracts, high recovery. nih.gov | Can be time-consuming and requires method development. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids. | Simple, inexpensive. bu.edu | Can be less selective than SPE, may use large volumes of organic solvents. |

| Protein Precipitation | Proteins are precipitated out of the sample using a solvent or acid. | Simple, fast. researchgate.net | May not remove all interferences, can result in analyte loss. |

Microsomal Preparations for in vitro Studies

In vitro studies using liver microsomes are often conducted to investigate the metabolism of drugs. nih.gov Microsomes are vesicles derived from the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases (UGTs). nih.gov These studies can provide valuable information about the metabolic pathways of a drug and can help to identify the enzymes involved in its metabolism. nih.govuniklinik-freiburg.de

To study the formation of this compound, amobarbital would be incubated with liver microsomes in the presence of the necessary cofactors, such as UDP-glucuronic acid (UDPGA). The reaction mixture would then be analyzed by LC-MS/MS to detect and quantify the formation of the glucuronide conjugate. These in vitro systems are essential for characterizing the metabolic profile of a drug candidate before it proceeds to clinical trials. nih.gov

Method Validation Parameters

To ensure the reliability and accuracy of an analytical method, it is essential to perform a thorough validation. nih.govnpra.gov.my Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of a method for the quantification of this compound would typically involve the evaluation of several key parameters.

The following table outlines the main validation parameters and their significance:

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. bu.edu |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). bu.edu |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). bu.edu |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. oup.com |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. nih.gov |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible. bu.edu |

Sensitivity, Reproducibility, and Accuracy

The performance of analytical methods is defined by several key parameters, including sensitivity, reproducibility, and accuracy.

Sensitivity , in the context of these analytical methods, often refers to the recovery of the analyte from the sample matrix. For instance, in a "dilute-and-shoot" liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for amobarbital and other barbiturates in urine, the recovery of internal standards, which are chemically similar to the analytes, was found to range from 74.2% to 111.9% across 48 different donor urine samples. thermofisher.com

Reproducibility is a measure of the consistency of the results over repeated analyses. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For a rapid analysis of barbiturates in urine using a high-throughput mass spectrometry system, the intraday and interday precision, represented by CV values, were all less than 10% for concentrations within the measured range. hpst.cz In another LC-MS/MS method for barbiturates, the precision and accuracy for amobarbital at concentrations of 0.5, 5, and 50 ng/mL during an intra-day assay were reported to be between 1.6-8.6% and 96-106%, respectively. For the inter-day assay at the same concentrations, the precision and accuracy were 2.6-8.9% and 96-106%, respectively.

Accuracy refers to the closeness of the measured value to the true value. In the aforementioned high-throughput method, the accuracies determined were within 10% of the target concentrations. hpst.cz

The following table summarizes the performance characteristics of an analytical method for amobarbital, which can serve as an estimate for the analysis of its glucopyranosyl metabolite.

| Parameter | Concentration (ng/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy |

| Amobarbital | 50 | < 10% | < 10% | Within 10% |

| 250 | < 10% | < 10% | Within 10% | |

| 2000 | < 10% | < 10% | Within 10% |

Table 1: Representative precision and accuracy data for amobarbital analysis in urine using a high-throughput mass spectrometry system. hpst.cz

Limits of Detection and Quantification

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net

For the LC-MS/MS analysis of amobarbital in urine, the LOQ was established at 10 ng/mL. thermofisher.com The criteria for the LOQ included that the back-calculated values from the calibration curve were within 20% of the nominal concentration, the RSD for three calibration replicates was within 20%, and the ion ratio was within the specified range. thermofisher.com Another high-throughput method reported a linear range of 50 to 10,000 ng/mL for amobarbital in urine. hpst.cz

The following table presents the limits of quantification for amobarbital using an LC-MS/MS method.

| Compound | Limit of Quantification (LOQ) (ng/mL) |

| Amobarbital | 10 |

Table 2: Limit of quantification for amobarbital in urine by LC-MS/MS. thermofisher.com

It is important to note that while these methods provide a framework for the analysis of this compound, the specific performance characteristics for this metabolite may differ due to its different physicochemical properties compared to the parent drug.

Preclinical and in Vitro Pharmacological and Mechanistic Investigations

Evaluation of Potential Biological Activity of the Glucoconjugate

The process of glucuronidation, a major Phase II metabolic pathway, involves the conjugation of a substrate with glucuronic acid. wikipedia.orgnih.gov This transformation typically increases the water solubility of a compound, rendering it more hydrophilic and facilitating its excretion from the body via urine or bile. wikipedia.orgnih.gov Generally, this metabolic alteration leads to pharmacologically inactive and less toxic metabolites. wikipedia.orgresearchgate.net

1-(beta-D-Glucopyranosyl)amobarbital is a recognized metabolite of amobarbital, formed through N-glucosidation. wikipedia.orgnih.gov While direct pharmacological studies on this specific glucoconjugate are scarce, evidence from similar compounds suggests it is likely an inactive metabolite. For instance, studies on the N-glucoside metabolites of phenobarbital (B1680315), a structurally related barbiturate (B1230296), found that they exhibited minimal central nervous system (CNS) activity when administered to mice. nih.gov This finding supports the hypothesis that the addition of the bulky, polar glucose moiety to the amobarbital structure significantly diminishes or abolishes its pharmacological activity.

The biological activity of this compound is best understood in contrast to its parent compound, amobarbital. Amobarbital is a barbiturate with well-characterized sedative-hypnotic properties. wikipedia.orgdrugs.com It functions by depressing the sensory cortex, reducing motor activity, and altering cerebellar function. drugs.comdrugs.com

Amobarbital undergoes metabolism in the body to form two primary metabolites: 3'-hydroxyamobarbital (B75401), which results from side-chain hydroxylation, and this compound, the glucose conjugate. wikipedia.orgpharmacompass.cominvivochem.cn The formation of these metabolites is a key step in the clearance of the drug. While amobarbital is pharmacologically active, its glucuronide metabolite is presumed to be inactive, consistent with the primary role of glucuronidation as a detoxification and elimination pathway. wikipedia.orgnih.govnih.gov

Table 1: Comparison of Amobarbital and its Glucoconjugate Metabolite

| Property | Amobarbital (Parent Compound) | This compound (Metabolite) |

|---|---|---|

| Chemical Nature | Barbiturate derivative; lipophilic | N-glucoside conjugate; hydrophilic |

| Biological Activity | Active sedative-hypnotic agent wikipedia.orgdrugs.com | Presumed to be pharmacologically inactive wikipedia.orgnih.gov |

| Primary Role | CNS depressant drugs.com | Facilitates excretion from the body wikipedia.orgnih.gov |

| Metabolic Pathway | Parent drug | Product of Phase II N-glucosidation nih.gov |

There are no specific in vitro receptor binding studies published for this compound. Based on its structure as a hydrophilic glucuronide and the observed lack of CNS activity in analogous barbiturate N-glucosides, significant binding to CNS receptors like the GABAA receptor is considered highly unlikely. wikipedia.orgnih.gov The addition of the large glucose molecule would sterically hinder the fit of the molecule into the binding pocket on the receptor.

In stark contrast, the parent compound, amobarbital, exerts its primary pharmacological effect by interacting with the GABAA receptor, the main inhibitory neurotransmitter receptor in the brain. wikipedia.org Amobarbital acts as a positive allosteric modulator of the GABAA receptor. pharmacompass.cominvivochem.cn It binds to a site on the receptor complex distinct from the GABA binding site and enhances the receptor's response to GABA. This action increases the duration of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in CNS depression. wikipedia.orgnih.gov In addition to its GABA-ergic effects, amobarbital has also been shown to block the AMPA receptor, a type of excitatory glutamate (B1630785) receptor. pharmacompass.cominvivochem.cn

Specific studies detailing the cellular and molecular interactions of this compound in non-human models are not available in the scientific literature. Given the high probability that it is a pharmacologically inactive metabolite, it is not expected to have significant cellular or molecular effects comparable to its parent drug. nih.gov

The cellular and molecular actions of amobarbital, however, have been investigated. In in vitro studies using rat thalamic slices, amobarbital was shown to activate GABAA receptors, leading to a decrease in neuronal input resistance and a depression of both burst and tonic firing of neurons. wikipedia.orgnih.gov This effect was particularly pronounced in ventrobasal and intralaminar thalamic neurons. nih.gov Further investigation at the single-channel level revealed that amobarbital increases the mean conductance and the duration of bursts of individual GABAA channels. nih.gov This results in an increase in both the amplitude and the decay time of inhibitory postsynaptic currents (IPSCs), effectively enhancing inhibitory neurotransmission. nih.gov

Role in Modulating Enzyme Systems

There is no scientific evidence to suggest that this compound has any modulatory effect on hepatic microsomal enzyme activity. Its formation is the result of the action of Phase II metabolizing enzymes, specifically UDP-glucuronosyltransferases (UGTs), which conjugate amobarbital with glucose. wikipedia.orgnih.gov As a metabolite destined for excretion, it is not known to influence the enzyme systems that created it. nih.gov

Conversely, the parent compound, amobarbital, belongs to the barbiturate class of drugs, which are well-known inducers of the hepatic microsomal enzyme system. nih.gov Barbiturates can stimulate the activity of cytochrome P450 (CYP450) enzymes in the liver. drugs.com This enzyme induction accelerates the metabolism of the barbiturates themselves and of other co-administered drugs that are substrates for these enzymes.

The implications for drug-drug interactions involving amobarbital are significant, but they stem from the actions of the parent compound, not the this compound metabolite. The primary mechanism for these interactions is the induction of hepatic microsomal enzymes, particularly CYP450 enzymes, by amobarbital. drugs.com

By increasing the activity of these enzymes, amobarbital can accelerate the metabolism of a wide variety of other drugs, leading to lower plasma concentrations and potentially reducing their therapeutic efficacy. drugbank.com This is a critical consideration in clinical practice, as co-administration of amobarbital with other medications requires careful monitoring and potential dose adjustments. The formation of this compound is a consequence of this metabolic system and a marker of amobarbital's clearance, but it is not the cause of these drug-drug interactions.

Table 2: Examples of Drug Classes with Potential Interactions with Amobarbital Due to Enzyme Induction

| Drug Class | Example(s) | Potential Interaction with Amobarbital |

|---|---|---|

| Anticoagulants | Acenocoumarol, Warfarin | Increased metabolism, leading to decreased anticoagulant effect. drugbank.com |

| Anticonvulsants | Carbamazepine, Clonazepam | Increased metabolism of the anticonvulsant. drugbank.com |

| Hormonal Contraceptives | Estrogens, Progestins | Increased metabolism can lead to contraceptive failure. wikipedia.org |

| Corticosteroids | Prednisone, Cortisone | Diminished systemic effects due to increased metabolism. bauschhealth.com |

| Antibiotics | Doxycycline, Chloramphenicol (B1208) | Amobarbital can increase the metabolism of doxycycline; chloramphenicol can decrease the metabolism of amobarbital. drugbank.com |

| Antifungals | Griseofulvin | Decreased absorption and possibly increased metabolism of the antifungal. |

| Analgesics | Acetaminophen, Oxycodone | Increased metabolism of the analgesic. drugbank.com |

Role As a Biomarker in Research

Use as a Biotransformation Marker of Amobarbital Exposure

When amobarbital is administered, it is metabolized by the liver before being excreted. drugs.comdrugs.com The body utilizes two primary metabolic pathways to break down amobarbital: C-hydroxylation and N-glucosidation. nih.govwikipedia.org The C-hydroxylation pathway produces 3'-hydroxyamobarbital (B75401), while the N-glucosidation pathway results in the formation of 1-(beta-D-Glucopyranosyl)amobarbital, often abbreviated as N-glu. nih.govscilit.com

The identification of this compound in urine is a definitive indicator that amobarbital has been ingested and subsequently processed by the body. nih.gov This makes the N-glucoside a reliable biotransformation marker. Early research correctly identified this compound, distinguishing it from a previously proposed N-hydroxylation product through NMR and mass spectrometry analyses. nih.gov The presence and quantity of this metabolite in urine samples allow researchers to confirm exposure to amobarbital and to study the specific metabolic route of N-glucosidation. nih.govscilit.com

Application in Population Studies of Amobarbital Metabolism

The quantification of this compound, particularly in relation to its counterpart 3'-hydroxyamobarbital, has proven invaluable in population studies. These studies investigate how drug metabolism varies, which can be influenced by intrinsic factors like genetics and ethnicity. nih.govnih.gov

Research has conclusively shown that the way individuals metabolize amobarbital is not uniform; instead, it exhibits a high degree of person-to-person variability. scilit.com This variability is clearly demonstrated by measuring the urinary output of amobarbital's main metabolites. The two primary metabolites, this compound and 3'-hydroxyamobarbital, can account for a substantial portion of the initial drug dose, with studies showing they represent an average of 80% of the dose excreted in urine. scilit.com

The ratio of these two metabolites is a key indicator of this metabolic variability. A study involving 129 subjects revealed a wide range in the metabolic ratio of this compound to 3'-hydroxyamobarbital (N-glu/COH), with a median value of approximately 0.5 but a full range extending from 0 to 2.8. scilit.com This demonstrates that some individuals predominantly use the hydroxylation pathway, while others favor N-glucosidation.

This variability can be extreme. For instance, population surveys have identified individuals with unique metabolic profiles, such as a Caucasian female who showed no capacity for N-glucosidation and an individual of Asian descent with only a trace capacity for the alternative hydroxylation pathway. nih.gov Such findings underscore the profound inter-individual differences in drug biotransformation pathways.

Table 1: Inter-Individual Variability in Amobarbital Metabolite Ratio

This table illustrates the observed range of the urinary metabolite ratio between this compound (N-glu) and 3'-hydroxyamobarbital (COH) in a study population, highlighting significant person-to-person differences in metabolism.

| Parameter | Value | Source |

| Study Population Size | 129 subjects | scilit.com |

| Median N-glu/COH Ratio | ~0.5 | scilit.com |

| Range of N-glu/COH Ratio | 0 - 2.8 | scilit.com |

One of the most significant findings from population studies of amobarbital metabolism is the influence of ethnicity on which metabolic pathway is favored. nih.gov Consistent differences have been documented between Caucasian and Asian populations. nih.govnih.gov

In Caucasian populations, the metabolic pattern typically involves excreting about two-thirds of the metabolites as 3'-hydroxyamobarbital and one-third as this compound. nih.gov Consequently, the average urinary concentration of the hydroxylated metabolite is higher in Caucasians. nih.gov

Conversely, studies of Asian populations (including individuals of Chinese and Japanese descent) show that both metabolites are often excreted in roughly equal proportions. nih.govnih.gov The urinary concentration of this compound tends to be higher in these groups compared to Caucasians. nih.gov One study specifically noted that among the subjects with the highest relative excretion of the N-glucoside, there was a statistically significant overrepresentation of individuals of Chinese origin. scilit.com

These ethnic differences in metabolic ratios are believed to be linked to genetic polymorphisms in the cytochrome P450 (CYP) family of enzymes, which are responsible for drug metabolism. thecarlatreport.comnih.gov Specifically, enzymes like CYP2C9 and CYP2C19 are involved in metabolizing barbiturates. nih.govdoi.orgpensoft.net The prevalence of different genetic variants of these enzymes varies significantly across ethnic groups, leading to the observed differences in drug metabolism patterns. thecarlatreport.comnih.gov

Table 2: Influence of Ethnicity on Amobarbital Metabolite Excretion

This table summarizes the general patterns of urinary excretion for the two main metabolites of amobarbital in Caucasian and Asian populations, as identified in population studies.

| Ethnic Group | This compound (N-glu) | 3'-Hydroxyamobarbital (COH) | Source |

| Caucasian | ~33% of metabolites | ~67% of metabolites | nih.gov |

| Asian | ~50% of metabolites | ~50% of metabolites | nih.gov |

Comparative Metabolomics and Species Differences

Interspecies Variations in N-Glucosidation Pathways

N-glucosidation, the enzymatic attachment of a glucose molecule to a substrate, was once considered a minor metabolic route in mammals. However, for certain compounds like amobarbital, it represents a significant pathway in humans. researchgate.net The primary metabolites of amobarbital excreted in human urine are 3'-hydroxyamobarbital (B75401) and 1-(beta-D-glucopyranosyl)amobarbital. nih.gov The ratio of these metabolites can differ, indicating variability in the prominence of hydroxylation versus N-glucosidation pathways. nih.gov

Initially, the N-glucosidation of amobarbital was believed to be a metabolic pathway unique to humans. nih.gov However, subsequent research has identified this pathway in other species, highlighting both similarities and differences compared to human metabolism.

Human: In humans, this compound is a major urinary metabolite of amobarbital. nih.gov Studies have shown that in some human populations, the excretion of the N-glucoside can be equal to that of the hydroxylated metabolite, indicating that N-glucosidation is a quantitatively important pathway. nih.gov There are also documented ethnic differences in amobarbital metabolism, with Caucasian populations tending to excrete about one-third as the N-glucoside and two-thirds as the hydroxylation product, while in some Oriental populations, the two metabolites are excreted in nearly equal proportions. nih.gov

Cat: A search for a suitable animal model for studying N-glucosidation led to the discovery that the cat is capable of forming this compound. In vitro screening using liver preparations from various species revealed that cat liver was able to synthesize the N-glucoside of amobarbital. nih.gov The presence of this metabolite was subsequently confirmed in the urine of cats administered amobarbital, establishing the cat as a potential animal model for this specific metabolic pathway. nih.gov

Mouse: While direct quantitative data for amobarbital N-glucosidation in mice is limited, studies on the related barbiturate (B1230296), phenobarbital (B1680315), provide valuable insights. Research has shown that mice form phenobarbital N-glucosides, and these are excreted in the urine. nih.gov This suggests that the enzymatic machinery for N-glucosidation of barbiturates is present in mice, making them another potential model for studying this metabolic route. One study indicated that phenobarbital N-glucosides accounted for a small percentage of the excreted dose in mice, suggesting that while the pathway exists, its quantitative importance may differ from that in humans. nih.gov

Rat: Information regarding the N-glucosidation of amobarbital specifically in rats is sparse in the available scientific literature. While rats are a common model in preclinical toxicology, the extent to which they form this compound remains to be thoroughly elucidated. General studies on drug metabolism have shown that rats do possess glucuronidation pathways, a related conjugation reaction, but specific data on amobarbital N-glucosidation is not prominent. helsinki.fi This lack of data highlights a significant gap in the comparative metabolic mapping of this compound.

The following table summarizes the observed N-glucosidation of amobarbital and related barbiturates across different species:

| Species | Observation on N-Glucosidation of Amobarbital/Barbiturates | Reference |

| Human | This compound is a major urinary metabolite. Significant inter-individual and ethnic variations exist. | nih.gov |

| Cat | Forms this compound; identified as a potential animal model. | nih.gov |

| Mouse | Forms N-glucosides of the related barbiturate, phenobarbital, suggesting the presence of the pathway. | nih.gov |

| Rat | Limited specific data available on the N-glucosidation of amobarbital. | helsinki.fi |

Identification of Animal Models for Glucosidation Studies

The selection of an appropriate animal model is a cornerstone of preclinical drug development. For studying the N-glucosidation of amobarbital, the ideal model would exhibit a metabolic profile qualitatively and, ideally, quantitatively similar to that of humans.

Based on current research, the cat has been explicitly identified as an animal model for amobarbital N-glucosidation following in vitro and in vivo studies. nih.gov The ability of cat liver preparations to synthesize this compound and the subsequent detection of this metabolite in cat urine provide strong evidence for its suitability. nih.gov

The mouse also emerges as a candidate for studying barbiturate N-glucosidation. The demonstrated ability of mice to form N-glucosides of phenobarbital suggests that they possess the necessary enzymatic pathways. nih.gov This makes the mouse a potentially valuable model for investigating the mechanisms and factors influencing this conjugation reaction. researchgate.netnih.gov However, further studies are needed to quantify the extent of amobarbital N-glucosidation in mice to better understand its comparability to the human pathway.

The suitability of the rat as a model for amobarbital N-glucosidation remains uncertain due to the lack of specific data. Given that the rat is a standard species for toxicology studies, the absence of information on this metabolic pathway represents a critical knowledge gap. helsinki.fi

Implications of Species-Specific Metabolism for Preclinical Research

The observed interspecies variations in the N-glucosidation of amobarbital have significant implications for preclinical research and development. The primary goal of preclinical studies is to predict the safety and efficacy of a drug in humans, and metabolic differences can be a major confounding factor in this extrapolation. helsinki.fi

If a preclinical species used for safety assessment, such as the rat, does not form significant amounts of this compound, while it is a major metabolite in humans, the toxicological profile of this metabolite will not be evaluated. This could lead to unforeseen adverse effects when the drug is administered to humans. Conversely, if an animal model produces a unique or disproportionately high level of a particular metabolite compared to humans, the preclinical findings may not be relevant to human risk assessment.

Therefore, a thorough understanding of the comparative metabolism of amobarbital is essential for:

Selecting the most appropriate animal models: Choosing species that metabolize amobarbital in a manner similar to humans, particularly with respect to major pathways like N-glucosidation, is crucial for the predictive value of preclinical safety and efficacy studies. helsinki.fi

Interpreting preclinical data: Knowledge of species-specific metabolic pathways allows for a more accurate interpretation of toxicology and pharmacology data and a more informed assessment of potential human risk.

Guiding clinical trial design: Understanding the metabolic profile in humans can help in designing clinical studies, including dose selection and monitoring for specific metabolites.

Future Research Directions

Elucidation of Specific UDP-Glucosyltransferase Isoforms Responsible for N-Glucosidation

The conjugation of glucuronic acid to a substrate is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the metabolism of xenobiotics and endogenous compounds. nih.gov While the N-glucosidation of amobarbital is a known metabolic route, the specific UGT isoforms responsible for this reaction have not been definitively identified. The UGT1A and UGT2B gene families are known to be highly polymorphic, leading to inter-individual variability in drug metabolism. nih.gov

Future research must focus on identifying the precise UGT isoforms that catalyze the formation of 1-(beta-D-Glucopyranosyl)amobarbital. Studies utilizing recombinant human UGT enzymes can screen for activity towards amobarbital. Given that N-glucuronidation of amines is a key function of specific isoforms, research should prioritize the investigation of UGT1A4 and UGT2B10, which are known to be significant hepatic enzymes for this type of reaction. nih.gov Understanding the complexity of UGT-mediated metabolism is crucial, as there can be species-, organ-, and isoform-dependent specificity, as well as functional compensation between different UGT subfamilies. nih.gov Pinpointing the specific enzymes will allow for a better prediction of metabolic rates, potential drug-drug interactions, and the clinical consequences of genetic polymorphisms in the UGT enzymes. nih.gov

Investigation of Glucoconjugate Transport Mechanisms

The addition of a glucuronic acid moiety renders the amobarbital molecule more polar and water-soluble. These glucuronide and sulfate (B86663) conjugates typically have limited cell membrane permeability and rely on transport proteins for their distribution and excretion from the body. nih.govnih.govfrontiersin.org The disposition of this compound is therefore highly dependent on the activity of various uptake and efflux transporters located in key organs such as the liver, kidneys, and intestine.

Future investigations should aim to identify the specific transporters involved. Key protein families to investigate include:

Uptake Transporters : Organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs) mediate the uptake of conjugates into the liver and kidney for further processing and elimination. nih.govfrontiersin.org

Efflux Transporters : Multidrug resistance-associated proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) are responsible for the efflux of conjugates into bile, urine, and the intestinal lumen, facilitating their removal from the body. nih.govfrontiersin.org

Furthermore, the presence of a glucose molecule in the conjugate raises the intriguing possibility of interaction with facilitative glucose transporters (GLUTs). Studies have already shown that parent barbiturates like pentobarbital (B6593769) can inhibit GLUT-1, GLUT-2, and GLUT-3 isoforms. nih.govnih.gov Research is needed to determine if this compound is a substrate for any GLUT isoforms, which could represent a novel transport mechanism. Advanced molecular dynamics simulations, which have been used to explore the transport of other glycoconjugates through GLUT1, could provide atomic-scale insights into this potential interaction. mdpi.comresearchgate.net

Table 1: Key Transporter Families in Glucuronide Disposition This table is interactive. You can sort and filter the data.

| Transporter Family | Type | Primary Function | Key Locations | Potential Role for this compound |

|---|---|---|---|---|

| OATP (Organic Anion Transporting Polypeptides) | Uptake | Hepatic uptake of conjugates from blood | Liver (basolateral membrane) | Facilitating entry into hepatocytes for biliary excretion |

| OAT (Organic Anion Transporters) | Uptake | Renal uptake of conjugates from blood | Kidney (basolateral membrane) | Facilitating entry into renal proximal tubule cells for urinary excretion |

| MRP (Multidrug Resistance-Associated Proteins) | Efflux | Biliary and urinary excretion of conjugates | Liver (canalicular membrane), Kidney (apical membrane) | Pumping the conjugate into bile or urine |

| BCRP (Breast Cancer Resistance Protein) | Efflux | Efflux of xenobiotics and conjugates into bile and gut lumen | Liver (canalicular membrane), Intestine (apical membrane) | Limiting net absorption and promoting excretion |

| GLUT (Facilitative Glucose Transporters) | Uptake | Glucose transport | Ubiquitous (e.g., erythrocytes, brain, liver) | Potential for transport across membranes due to the glucose moiety |

Development of Novel Analytical Techniques for Enhanced Detection and Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. While various analytical methods exist for parent barbiturates, specific and highly sensitive techniques for their glucuronide conjugates are less developed. ijsra.net Traditional methods such as thin-layer chromatography (TLC) and ultraviolet-visible spectroscopy (UV-Vis) lack the required sensitivity and specificity for complex biological samples. ijsra.netnih.gov

Future efforts should focus on optimizing and validating advanced analytical platforms. The current standard involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. nih.govthermofisher.com Research should aim to refine these methods further by:

Improving Throughput : Techniques like the RapidFire/MS/MS system, which can be over 15 times faster than conventional LC-MS/MS, should be adapted for glucuronide analysis. hpst.cz Simple "dilute-and-shoot" protocols also offer rapid sample processing. thermofisher.com

Enhancing Chromatographic Resolution : Developing methods using advanced column chemistries, such as Ultra-Performance Liquid Chromatography (UPLC) systems with specialized columns, is critical for separating the glucuronide from its parent compound and other metabolites, including structural isomers like pentobarbital. ijsra.netthermofisher.com

Optimizing Sample Preparation : Miniaturized and automated sample preparation techniques, such as liquid-phase microextraction (LPME) and solid-phase microextraction (SPME), can improve recovery, reduce matrix effects, and minimize the use of organic solvents compared to traditional extraction methods. nih.gov

Table 2: Comparison of Analytical Techniques for Barbiturate (B1230296) Metabolite Analysis This table is interactive. You can sort and filter the data.

| Technique | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| TLC (Thin-Layer Chromatography) | Low | Low | Moderate | Low cost, simple | Poor for quantification, low resolution |

| HPLC-UV | Moderate | Moderate | Low | Good for quantification of knowns | Limited by chromophore, co-elution issues |

| GC-MS | High | High | Moderate | Excellent separation | Requires derivatization for polar metabolites |

| LC-MS/MS | Very High | Very High | Moderate | High sensitivity & specificity, no derivatization needed | Matrix effects, cost |

| RapidFire-MS/MS | Very High | Very High | Very High | Extremely fast analysis time (seconds per sample) | Higher initial cost, specialized equipment |

Advanced in vitro and ex vivo Models for Metabolic Pathway Research

To effectively study the formation and transport of this compound, researchers need robust experimental models that accurately reflect human physiology. While animal models will continue to be used, in vitro and ex vivo systems are invaluable for mechanistic studies and for bridging the gap between animal and human data. nih.gov

Future research should leverage a hierarchy of increasingly complex models:

Subcellular Fractions : Preparations like human liver microsomes and S9 fractions will remain essential for initial screening of metabolic pathways and identifying the enzymes involved, such as specific UGTs. nih.gov

Cellular Models : Two-dimensional cultures of primary human hepatocytes or immortalized cell lines are the next step, providing a more integrated system with both phase I and phase II enzymes. nih.gov

Advanced 3D Models : The limitations of 2D cultures can be overcome by using three-dimensional models like spheroids, organoids, and microphysiological systems (MPS), often called "organ-on-a-chip" technology. nih.gov These models better replicate the complex cell-cell interactions and microenvironment of human organs. A "gut-liver-on-a-chip" system, for example, could be highly beneficial for studying the first-pass metabolism and interplay between intestinal absorption and hepatic clearance of amobarbital and its glucuronide. nih.gov

Specialized Barrier Models : For investigating transport across specific biological barriers, models such as in vitro blood-brain barrier co-cultures or intestinal barrier models (e.g., Caco-2 cells) are indispensable. nih.govnih.gov

The use of these advanced, human-relevant models can improve the prediction of metabolic profiles and help refine our understanding of the disposition of barbiturate glucoconjugates. nih.gov

Structural Activity Relationship Studies of Barbiturate Glucoconjugates

The field of structure-activity relationships (SAR) for barbiturates is well-established, but it has focused almost exclusively on the pharmacological activity of the parent compounds. youtube.com These studies have shown how modifications to the barbituric acid core, particularly at the C5 position, influence properties like lipophilicity and duration of action. youtube.comcutm.ac.inyoutube.com For instance, increasing the number of carbons or introducing branching at the C5 position generally leads to more lipophilic compounds with shorter durations of action. cutm.ac.inyoutube.com

A significant gap exists in the SAR of barbiturate glucoconjugates. The "activity" of a metabolite like this compound is not its pharmacological effect but rather its ability to be recognized and processed by metabolic enzymes and transporters. Future SAR studies should therefore investigate how the structural features of the parent barbiturate influence the biochemical fate of its glucuronide.

Key research questions would include:

How do different substituents on the barbiturate ring affect the rate of N-glucosidation by specific UGT isoforms?

What is the relationship between the structure of the aglycone (the barbiturate portion) and the affinity of the resulting glucoconjugate for key efflux (e.g., MRP2) and uptake (e.g., OATP1B1) transporters?

By correlating the structural features of a series of barbiturate analogues with the formation and transport rates of their corresponding N-glucosides, a predictive SAR for metabolic clearance could be developed. This would be a powerful tool in drug design, enabling the prediction of metabolic profiles for novel barbiturate-like compounds. A review of parent barbiturate SAR provides the foundation for these future investigations. nih.gov

Table 3: Summary of Structure-Activity Relationships for Parent Barbiturates This table is interactive. You can sort and filter the data.

| Structural Position | Modification | Effect on Lipophilicity | Effect on Activity/Duration |

|---|---|---|---|

| C5 | Both positions must be substituted | N/A | Essential for hypnotic activity cutm.ac.in |

| C5 | Increased total carbon atoms (up to 10) | Increases | Shorter duration of action youtube.com |

| C5 | Branched or unsaturated chains | Increases | Greater activity, shorter duration cutm.ac.inyoutube.com |

| C5 | Alicyclic or aromatic rings | Increases | Greater potency than aliphatic groups cutm.ac.in |

| N1 | Methylation | Increases | Quicker onset, shorter duration youtube.com |

| C2 | Oxygen replaced by Sulfur (Thiobarbiturate) | Greatly Increases | Rapid onset, ultra-short duration youtube.comyoutube.com |

常见问题

Basic: What are the validated methods for synthesizing 1-(β-D-Glucopyranosyl)amobarbital, and how is its structural identity confirmed?

Answer:

The synthesis typically involves coupling amobarbital with activated β-D-glucopyranosyl donors (e.g., glycosyl halides or trichloroacetimidates) under Koenigs-Knorr or Mitsunobu conditions . Post-synthesis, structural confirmation requires:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify glycosidic bond formation and anomeric configuration (e.g., β-linkage via coupling constants, ~J = 7–8 Hz for β-configuration) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>98% by area normalization) and detection of byproducts .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to confirm molecular weight (e.g., calculated vs. observed m/z) .

Basic: How can researchers address solubility challenges in in vitro assays for this compound?

Answer:

Solubility in aqueous buffers is often limited due to the hydrophobic barbiturate moiety. Methodological strategies include:

- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilization to maintain compound stability .

- pH adjustment: Buffers at physiological pH (7.4) to enhance ionization of the glucopyranosyl hydroxyl groups .

- Dynamic Light Scattering (DLS): Monitor aggregation in real-time to optimize solubility conditions .

Advanced: What experimental designs are optimal for evaluating the enzymatic stability of 1-(β-D-Glucopyranosyl)amobarbital in biological matrices?

Answer:

- β-Glucosidase Incubation: Incubate the compound with β-glucosidase (e.g., from almonds) at 37°C, followed by HPLC-MS to quantify hydrolysis products (amobarbital and glucose) .

- Kinetic Analysis: Calculate and using Michaelis-Menten kinetics to compare with other β-glucoside substrates .

- Control Experiments: Include inhibitors like D-glucono-1,5-lactone to confirm enzyme-specific degradation .

Advanced: How can contradictions in pharmacological data (e.g., inconsistent CNS activity) be resolved?

Answer:

Contradictions may arise from differences in blood-brain barrier (BBB) permeability assays or metabolic stability. Mitigation strategies:

- Comparative Pharmacokinetics: Use in situ brain perfusion models to measure BBB penetration vs. systemic administration .

- Metabolite Profiling: LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation of amobarbital) that alter activity .

- Theoretical Modeling: QSAR or molecular docking to predict interactions with GABAA receptors vs. off-target effects .

Advanced: What analytical techniques differentiate 1-(β-D-Glucopyranosyl)amobarbital from its α-anomer or regioisomers?

Answer:

- Circular Dichroism (CD): Detect chiral centers; β-anomers exhibit distinct Cotton effects at ~210 nm .

- X-ray Crystallography: Resolve absolute configuration (e.g., β-D-glucose chair conformation) .

- 2D NMR (NOESY/ROESY): Identify spatial proximity between glucopyranosyl protons and the barbiturate ring .

Basic: What quality control standards are recommended for batch-to-batch consistency?

Answer:

Adhere to pharmacopeial guidelines for glycosides (e.g., USP/Ph. Eur.):

| Parameter | Standard | Method |

|---|---|---|

| Purity | ≥98% (HPLC) | Area normalization |

| Water Content | ≤1% (Karl Fischer) | Gravimetric |

| Heavy Metals | ≤20 ppm | ICP-MS |

| Residual Solvents | ICH Q3C Class 2/3 limits | GC-FID |

Advanced: How can researchers optimize in vivo efficacy studies to account for variable glucoside hydrolysis rates?

Answer:

- Species-Specific β-Glucosidase Activity: Pre-screen animal models (e.g., rodents vs. primates) for enzyme expression levels .

- Dose Escalation: Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma exposure (AUC) with efficacy .

- Isotopic Labeling: Synthesize C-labeled glucoside to track hydrolysis via PET/MRI .

Basic: What are the critical stability parameters for long-term storage of this compound?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity: Desiccate (≤30% RH) to avoid hygroscopic hydrolysis .

- Matrix Compatibility: Avoid aqueous buffers in stock solutions; use lyophilized form for reconstitution .

Advanced: How can computational methods predict the metabolic fate of 1-(β-D-Glucopyranosyl)amobarbital?

Answer:

- In Silico Tools: Use GLORYx or SyGMa to predict Phase I/II metabolism sites .

- Molecular Dynamics (MD): Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify potential inhibitors/inducers .

- Docking Studies: Map binding affinities to β-glucosidases vs. UDP-glucuronosyltransferases (UGTs) .

Advanced: What strategies resolve spectral interference in fluorescence-based assays for glucoside hydrolysis?

Answer:

- Quencher Dyes: Add Tryptophan or SYBR Green to suppress autofluorescence from the barbiturate moiety .

- Time-Resolved Fluorescence: Use europium chelates to delay signal acquisition, reducing background noise .

- Chromatographic Separation: Pre-assay HPLC to isolate hydrolyzed amobarbital from intact glucoside .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。